molecular formula C10H13FN2O B1445125 3-Fluoro-2-(piperidin-3-yloxy)pyridine CAS No. 1343840-07-2

3-Fluoro-2-(piperidin-3-yloxy)pyridine

Cat. No. B1445125
M. Wt: 196.22 g/mol
InChI Key: IGNXDUDLJXSXML-UHFFFAOYSA-N
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Description

3-Fluoro-2-(piperidin-3-yloxy)pyridine is a chemical compound with the CAS Number: 1343840-07-2. It has a molecular weight of 196.22 . The IUPAC name for this compound is 3-fluoro-2-pyridinyl 3-piperidinyl ether .


Molecular Structure Analysis

The InChI code for 3-Fluoro-2-(piperidin-3-yloxy)pyridine is 1S/C10H13FN2O/c11-9-4-2-6-13-10(9)14-8-3-1-5-12-7-8/h2,4,6,8,12H,1,3,5,7H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Fluoro-2-(piperidin-3-yloxy)pyridine is a liquid at room temperature .

Scientific Research Applications

Corrosion Inhibition and Material Properties

Piperidine derivatives, including 3-fluoro-2-(piperidin-3-yloxy)pyridine, have been studied for their corrosion inhibition properties, particularly in protecting iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate the adsorption behaviors of these compounds on iron surfaces, indicating their potential in corrosion inhibition applications (Kaya et al., 2016).

Applications in Medicinal Chemistry and Drug Development

Kinase Inhibition

The compound has been involved in docking and quantitative structure–activity relationship (QSAR) studies, particularly for its interactions with c-Met kinase. These studies help to understand the molecular features contributing to the high inhibitory activity of derivatives including 3-fluoro-2-(piperidin-3-yloxy)pyridine, which is crucial in the development of kinase inhibitors (Caballero et al., 2011).

Synthetic Approaches in Pharmaceutical Development

A synthesis method has been established for 3-fluoro-2-(piperidin-3-yloxy)pyridine derivatives, showcasing its role as a key intermediate in the preparation of potent kinase inhibitors. These synthetic routes provide economically feasible and practical approaches to produce these compounds, indicating their importance in pharmaceutical manufacturing (Zhang et al., 2009).

Applications in Organic Chemistry and Catalysis

Synthesis of Fluorinated Heterocycles

The compound is used in the synthesis of various fluorinated nitrogen heterocycles, which are of great interest in material science, agrochemicals, and pharmaceuticals. Methods involving electrophilic and nucleophilic fluorination have been developed to furnish these fluorinated heterocycles, indicating the compound's utility in creating biologically active structures (Gichuhi et al., 2014).

Safety And Hazards

The safety information available indicates that 3-Fluoro-2-(piperidin-3-yloxy)pyridine is dangerous. It has hazard statements H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-fluoro-2-piperidin-3-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-9-4-2-6-13-10(9)14-8-3-1-5-12-7-8/h2,4,6,8,12H,1,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNXDUDLJXSXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(piperidin-3-yloxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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